N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHOXYPHENYL)ETHANEDIAMIDE
Overview
Description
N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and an ethyl group linked to an ethanediamide moiety. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenylmethylpiperazine: This intermediate is synthesized by reacting 2,4-dichlorobenzyl chloride with piperazine under basic conditions.
Formation of Ethyl Linker: The ethyl group is introduced by reacting the intermediate with ethyl bromide in the presence of a base.
Coupling with Ethanediamide: The final step involves coupling the ethyl-substituted piperazine with 4-ethoxyphenyl ethanediamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{4-[(2,3-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE
- N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE
Uniqueness
N-(2-{4-[(2,4-DICHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of both dichlorophenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Cl2N4O3/c1-2-32-20-7-5-19(6-8-20)27-23(31)22(30)26-9-10-28-11-13-29(14-12-28)16-17-3-4-18(24)15-21(17)25/h3-8,15H,2,9-14,16H2,1H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBCRSMWJIDQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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